[2,3'-Bipyridine]-6-carboximidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1179359-85-3 |
|---|---|
Molecular Formula |
C11H11ClN4 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-pyridin-3-ylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10N4.ClH/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8;/h1-7H,(H3,12,13);1H |
InChI Key |
ZBRVDVQGDGIPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are widely employed to link pyridine rings. For example, a 2-pyridyl boronic acid derivative can couple with a 3-bromopyridine precursor in the presence of a Pd(PPh₃)₄ catalyst and a base like K₂CO₃ in a toluene/water biphasic system. This method offers regioselectivity and compatibility with functional groups, though the position of the carboximidamide substituent necessitates careful protecting group strategies during coupling.
Cyclocondensation Approaches
Alternative routes involve cyclocondensation of prefunctionalized pyridine fragments. Diethyl 2-(pyridin-3-yl)malonate, for instance, can react with a pyridine-2-carboximidamide derivative under basic conditions to form the bipyridine core. This method avoids metal catalysts but requires stringent control over stoichiometry and reaction time to prevent oligomerization.
Introduction of the Carboximidamide Group
The carboximidamide functionality (-C(=NH)NH₂) is introduced via nitrile intermediates, leveraging methodologies adapted from aryl carboximidamide syntheses.
Nitrile to Amidoxime Conversion
A critical step involves treating 6-cyano-2,3'-bipyridine with hydroxylamine hydrochloride in a refluxing ethanol/water mixture (1:1 v/v) containing Na₂CO₃. This yields the amidoxime intermediate ([2,3'-bipyridin]-6-yl)amidoxime, characterized by a sharp singlet at δ 8.2 ppm (NH₂) in ¹H NMR. Reaction parameters such as temperature (80–100°C) and hydroxylamine stoichiometry (1.2–1.5 equivalents) significantly impact conversion rates.
Acid-Mediated Hydrochloride Formation
The amidoxime intermediate is protonated using anhydrous HCl gas in dioxane at 0–5°C, forming the target carboximidamide hydrochloride. Excess HCl (2–3 equivalents) ensures complete salt formation, while controlled addition prevents decomposition. The product precipitates as a white crystalline solid, with yields ranging from 70–85% after recrystallization from methanol/diethyl ether.
Crystalline Salt Purification Strategies
Crystalline salt formation enhances purity and stability. Analogous to the potassium salt isolation reported for sulfonamide intermediates, [2,3'-bipyridine]-6-carboximidamide hydrochloride can be purified via:
-
Solvent-Salt Pairing : Dissolving the crude product in hot methanol and adding potassium tert-butoxide to precipitate the potassium salt, followed by acid hydrolysis to regenerate the hydrochloride.
-
pH-Controlled Crystallization : Adjusting the pH to 2–3 with concentrated HCl in ethanol/water mixtures to induce crystallization.
Process Optimization and Scalability
Industrial scalability demands simplified protocols and safer reagents:
-
Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems, reducing reaction times by 30–40%.
-
Green Solvent Alternatives : Replacing DMF with cyclopentyl methyl ether (CPME) in halogenation steps minimizes environmental impact without sacrificing yield.
Analytical Characterization
Key characterization data for this compound include:
| Property | Value |
|---|---|
| Melting Point | 215–218°C (decomp.) |
| ¹H NMR (DMSO-d₆) | δ 8.9 (d, 1H), 8.7 (s, 1H), 8.4 (m, 2H) |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N) |
| HPLC Purity | ≥99% (C18 column, 0.1% TFA buffer) |
Chemical Reactions Analysis
[2,3’-Bipyridine]-6-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include halides, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2,3’-Bipyridine]-6-carboximidamide hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6-carboximidamide hydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets and pathways, influencing various biochemical and physiological processes . The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [2,3'-bipyridine]-6-carboximidamide hydrochloride (hypothetical data inferred from analogs) with related bipyridine derivatives and functionalized pyridine compounds:
Key Observations:
Structural Variations: The 2,3' isomer differs from the 2,2' isomer in the connectivity of the pyridine rings, which alters electronic properties and steric interactions. This positional isomerism may impact binding affinity in coordination chemistry or biological targets .
Functional Group Impact :
- The carboximidamide·HCl group (present in both bipyridine isomers) contrasts with the nitrile in [2,2'-bipyridine]-6-carbonitrile. The nitrile’s electron-withdrawing nature may reduce basicity compared to the amidine .
- 1,3-Di(pyridin-2-yl)urea lacks the aromatic bipyridine system but incorporates urea, enabling hydrogen-bonding interactions absent in carboximidamide derivatives .
However, the carboximidamide·HCl analogs may be more suited for non-pharmaceutical roles (e.g., catalysis) due to their ionic character . The discontinuation of [2,2'-bipyridine]-6-carboximidamide·HCl suggests challenges in stability, synthesis, or commercial demand compared to simpler derivatives like [2,2'-bipyridine]-6-carbonitrile .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of bipyridine carboximidamide derivatives often requires multi-step reactions, including amidoxime formation followed by HCl treatment.
- Safety and Handling : The discontinued [2,2'-bipyridine]-6-carboximidamide·HCl is classified with health and environmental hazard codes (e.g., H315, H319, H335), suggesting similar risks for the 2,3' isomer. Proper PPE and ventilation are critical .
- Data Gaps : Direct pharmacological or catalytic data for the 2,3' isomer are absent in the evidence. Further studies are needed to evaluate its performance relative to the 2,2' isomer or Etoricoxib.
Biological Activity
[2,3'-Bipyridine]-6-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The compound this compound features a bipyridine core with a carboximidamide functional group. This unique structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of bipyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Membrane disruption |
| Pseudomonas aeruginosa | 32 µg/mL | Unknown (potentially multiple targets) |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown potent activity against pancreatic ductal adenocarcinoma (PDAC) cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| BxPC-3 (non-metastatic) | <10 | Significant reduction in cell viability |
| PANC-1 (metastatic) | 20 | Resistance observed at lower concentrations |
| MCF-7 (breast cancer) | 15 | Moderate sensitivity |
Case Studies
- Study on PDAC Cells : A recent study evaluated the effects of this compound on BxPC-3 and PANC-1 cells. The results indicated that at a concentration of 10 µM, cell viability dropped below 50% for BxPC-3 cells, while PANC-1 cells exhibited some resistance at lower concentrations. This suggests that the compound may be more effective against non-metastatic cancer types .
- Antimicrobial Screening : In another investigation, the compound was tested against several pathogenic bacteria. The results confirmed its potential as an antimicrobial agent with varying effectiveness depending on the bacterial strain .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The carboximidamide moiety enhances its binding affinity to proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2,3'-Bipyridine]-6-carboximidamide hydrochloride, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : Synthesis typically involves coupling pyridine precursors via transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce substituents at specific positions. Optimization requires precise control of temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents to suppress side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the target compound .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ identifies substitution patterns and confirms imidamide protonation. Aromatic protons in bipyridine rings appear as distinct multiplets (δ 7.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 234.685 for [M+H]⁺) and detects potential impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases (e.g., acetonitrile/0.1% TFA) resolve polar byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolytic side reactions. Monitor for decomposition products (e.g., free carboximidamide or bipyridine derivatives) via periodic TLC or HPLC analysis. Use gloveboxes under N₂ for air-sensitive steps .
Advanced Research Questions
Q. How can computational modeling predict the coordination behavior of this compound with transition metals?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model metal-ligand interactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metals like Ru(II) or Pd(II). Compare computed bond lengths/angles with crystallographic data from analogous complexes (e.g., ruthenium-bipyridine hydrates) .
Q. What strategies resolve contradictions in reported biological activity data for [2,3'-Bipyridine]-6-carboximidamide derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) using cell lines with consistent passage numbers.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Cl with F) to isolate contributing factors.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition IC₅₀ values) to identify outliers caused by assay variability .
Q. How can researchers optimize HPLC parameters for quantifying this compound in complex matrices?
- Methodological Answer :
- Column Selection : Use C18 columns with 5-µm particle size for high resolution.
- Mobile Phase : Adjust acetonitrile:buffer (e.g., 20 mM ammonium acetate) ratios to improve peak symmetry.
- Detection : Optimize UV wavelength (e.g., 260 nm) based on compound-specific absorbance maxima. Validate method robustness via spike-recovery tests in biological fluids (e.g., plasma) .
Q. What role does this compound play in catalytic systems, and how is its performance benchmarked?
- Methodological Answer : As a ligand, it stabilizes metal centers in homogeneous catalysis (e.g., C–C coupling). Benchmark catalytic efficiency (turnover number, TON) using model reactions (e.g., Heck coupling). Compare with established ligands (e.g., 2,2'-bipyridine) to assess electron-donating effects via cyclic voltammetry .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the electrochemical properties of this compound?
- Methodological Answer : Conduct cyclic voltammetry in anhydrous acetonitrile with 0.1 M TBAPF₆ as supporting electrolyte. Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference). Scan rates (50–200 mV/s) identify reversible redox processes. Correlate oxidation potentials with DFT-calculated ionization energies .
Q. What statistical approaches are recommended for analyzing dose-response data in biological studies involving this compound?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
